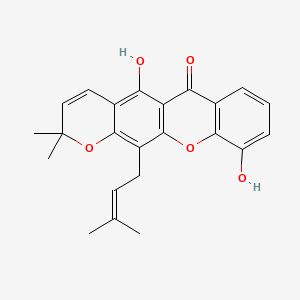

Trapezifolixanthone

Description

Structure

3D Structure

Properties

CAS No. |

50816-23-4 |

|---|---|

Molecular Formula |

C23H22O5 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

5,10-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C23H22O5/c1-12(2)8-9-15-20-14(10-11-23(3,4)28-20)19(26)17-18(25)13-6-5-7-16(24)21(13)27-22(15)17/h5-8,10-11,24,26H,9H2,1-4H3 |

InChI Key |

YWHROXVOOAEFOY-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C |

Other CAS No. |

50816-23-4 |

Synonyms |

trapezifoli-xanthone trapezifolixanthone |

Origin of Product |

United States |

Chemical Profile of Trapezifolixanthone

Trapezifolixanthone is a specific di-isoprenylated xanthone (B1684191). rsc.org Its chemical identity is defined by its unique structural features and molecular properties.

| Identifier | Value |

| IUPAC Name | 5,10-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6(2H)-one |

| Molecular Formula | C23H22O5 |

| Molecular Weight | 378.418 g/mol |

| CAS Number | 50816-23-4 |

Biosynthetic Investigations and Precursor Studies of Trapezifolixanthone

Proposed Biosynthetic Pathways of Xanthones Preceding Trapezifolixanthone

The biosynthesis of the core xanthone (B1684191) structure, the precursor to this compound, is a complex process involving contributions from multiple metabolic pathways. In higher plants, xanthones are typically formed through a mixed shikimate-acetate pathway. mdpi.comscielo.br This process ultimately leads to the formation of a key benzophenone (B1666685) intermediate, which then undergoes cyclization to form the characteristic tricyclic xanthone scaffold. frontiersin.orgnih.gov

Shikimic Acid Pathway: This pathway is fundamental to the biosynthesis of aromatic compounds in plants. frontiersin.orgnih.gov It begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, ultimately yielding aromatic amino acids like L-phenylalanine and other aromatic molecules such as 3-hydroxybenzoic acid. frontiersin.orgresearchgate.net This pathway provides one of the aromatic rings (ring B) and the carbonyl group of the xanthone nucleus. mdpi.commdpi.com

Acetate-Malonate Pathway: This pathway, also known as the polyketide pathway, is responsible for the formation of the second aromatic ring (ring A). mdpi.comrsc.org It involves the condensation of acetyl-CoA and malonyl-CoA units. rsc.org Specifically, three molecules of malonyl-CoA are condensed with a starter molecule derived from the shikimate pathway. nih.gov

Benzophenone Intermediates: The convergence of the shikimate and acetate-malonate pathways results in the formation of a benzophenone intermediate. scielo.brfrontiersin.org A central intermediate in the biosynthesis of most plant xanthones is 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgresearchgate.netmdpi.com The formation of this intermediate can occur through different routes depending on the plant family. For instance, in the Hypericaceae family, the pathway is L-phenylalanine-dependent, while in the Gentianaceae family, it can be L-phenylalanine-independent. nih.govresearchgate.net

From the benzophenone intermediate, regioselective oxidative coupling occurs to form the xanthone core. frontiersin.orgnih.gov This intramolecular cyclization can lead to two main types of xanthone precursors: 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, depending on the position of the coupling. frontiersin.orgnih.gov this compound possesses a 1,3,5-trioxygenated pattern, indicating it is derived from the 1,3,5-trihydroxyxanthone precursor, which results from a 2'-6 oxidative coupling of the benzophenone intermediate. nsf.gov.lk Further modifications, such as prenylation and cyclization, then lead to the final structure of this compound. For example, the synthesis of this compound can be achieved through the cyclodehydrogenation of 8-deoxygartanin. publish.csiro.aupublish.csiro.au

Table 1: Key Biosynthetic Pathways and Intermediates for Xanthone Formation

| Pathway/Intermediate | Description | Role in this compound Biosynthesis |

|---|---|---|

| Shikimic Acid Pathway | A major metabolic route in plants for the biosynthesis of aromatic compounds. frontiersin.org | Provides Ring B and the carbonyl group of the xanthone core. mdpi.commdpi.com |

| Acetate-Malonate Pathway | A polyketide pathway that builds fatty acids and aromatic compounds from acetyl-CoA and malonyl-CoA. rsc.org | Provides Ring A of the xanthone core through the condensation of three malonyl-CoA units. mdpi.comnih.gov |

| Benzophenone Intermediates | Formed by the condensation of products from the shikimate and acetate-malonate pathways. 2,3′,4,6-tetrahydroxybenzophenone is a key intermediate. frontiersin.orgresearchgate.net | The direct precursor that undergoes intramolecular cyclization to form the xanthone scaffold. scielo.br |

| 1,3,5-Trihydroxyxanthone | A core xanthone structure formed via 2'-6 oxidative coupling of the benzophenone intermediate. nsf.gov.lk | The foundational structure upon which further modifications (e.g., prenylation) occur to form this compound. nsf.gov.lkpublish.csiro.au |

Enzymatic and Genetic Mechanisms Implicated in this compound Biosynthesis

The biosynthesis of xanthones is a multi-step process catalyzed by several specific enzymes. While the precise enzymatic and genetic sequence for this compound is not fully elucidated, the key enzymes involved in the formation of its xanthone precursors have been characterized in various plants. nih.govnih.gov

The initial steps involve enzymes from the general phenylpropanoid pathway. Phenylalanine ammonia-lyase (PAL) is a key enzyme in the L-phenylalanine-dependent pathway, converting L-phenylalanine to trans-cinnamic acid. nih.govmdpi.com Subsequent reactions are catalyzed by enzymes such as cinnamate-CoA ligase (CNL) , cinnamoyl-CoA hydratase/lyase (CHL) , benzaldehyde dehydrogenase (BD) , and benzoate-CoA ligase (BZL) to produce benzoyl-CoA. mdpi.com

A crucial enzyme in the formation of the benzophenone skeleton is benzophenone synthase (BPS) , a type III polyketide synthase. mdpi.com This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to yield 2,4,6-trihydroxybenzophenone (B1214741). nih.gov

Following this, hydroxylation of the benzophenone intermediate is typically required. This step is often catalyzed by a cytochrome P450 monooxygenase. For example, benzophenone 3'-hydroxylase (B3'H) converts 2,4,6-trihydroxybenzophenone into 2,3',4,6-tetrahydroxybenzophenone, the central intermediate for xanthone ring formation. mdpi.comnih.gov

The final and decisive step in forming the core xanthone structure is the intramolecular oxidative phenol (B47542) coupling of the benzophenone intermediate. This cyclization is catalyzed by xanthone synthase (XNS) , which also belongs to the cytochrome P450 family of enzymes. ub.ac.id These enzymes direct the regioselective coupling to form either 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone. mdpi.com For this compound, the pathway proceeds through the 1,3,5-trihydroxyxanthone intermediate.

Subsequent modifications to the core xanthone structure, such as the addition of isoprenyl groups (prenylation), are carried out by prenyltransferase enzymes. The final step in the formation of the pyran ring in this compound involves a cyclodehydrogenation reaction, as demonstrated by the laboratory synthesis of this compound from 8-deoxygartanin using the dehydrogenating agent DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). publish.csiro.aupublish.csiro.au

Table 2: Key Enzymes in Xanthone Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid in the phenylalanine-dependent pathway. nih.gov |

| Benzophenone synthase | BPS | Catalyzes the condensation of benzoyl-CoA with three malonyl-CoA molecules to form the benzophenone scaffold. mdpi.comnih.gov |

| Benzophenone 3'-hydroxylase | B3'H | A cytochrome P450 enzyme that hydroxylates the benzophenone intermediate. mdpi.comnih.gov |

| Xanthone synthase | XNS | A cytochrome P450 oxidase that catalyzes the intramolecular oxidative coupling of the benzophenone intermediate to form the core xanthone ring. mdpi.comub.ac.id |

| Prenyltransferases | - | A class of enzymes that attach isoprenyl side-chains to the xanthone nucleus. |

Chemotaxonomic Significance of this compound in Plant Taxonomy

Chemotaxonomy utilizes the distribution of chemical compounds in plants as a tool for classification and understanding evolutionary relationships. preslia.cz The presence of specific secondary metabolites, like xanthones, can be characteristic of particular plant families, genera, or species. researchgate.net

This compound has been identified as a significant chemotaxonomic marker, particularly for the genus Calophyllum (family Calophyllaceae). researchgate.net This compound is one of the most common prenylpyranoxanthones discovered across various Calophyllum species. researchgate.net Its consistent presence helps in the botanical identification and classification of species within this genus. researchgate.net

For instance, this compound has been isolated from numerous Calophyllum species, including C. trapezifolium, C. gracilipes, C. canum, and C. thwaitesii. researchgate.netnsf.gov.lktandfonline.comcapes.gov.br While other xanthones are also present, the recurrence of this compound suggests a conserved biosynthetic pathway within the genus. The specific oxygenation and prenylation patterns of xanthones are considered to have high chemotaxonomic value. researchgate.net The 1,3,5-trioxygenated pattern of this compound, combined with its specific di-isoprenylated and pyran ring structure, provides a distinct chemical signature. nsf.gov.lkcapes.gov.br

In Calophyllum thwaitesii, for example, most isolated xanthones exhibit a 1,3,7-trioxygenation pattern. The fact that this compound is the only xanthone found in this species with a 1,3,5-trioxygenated pattern suggests that the biosynthetic pathway leading to its precursor (via 2'-6 oxidative coupling) is less favored in this particular species compared to the pathway for 1,3,7-oxygenated xanthones. nsf.gov.lk This type of variation in metabolite profiles can provide valuable insights for differentiating closely related species.

The study of such chemical markers aids traditional morphological taxonomy and contributes to a more comprehensive understanding of plant phylogeny. preslia.czwikipedia.org

Biological Activity and Potential Applications

In Vitro Studies

Trapezifolixanthone has demonstrated a range of biological activities in laboratory studies. A significant area of investigation has been its cytotoxic effects against various cancer cell lines. For example, it was isolated as a cytotoxic constituent from Tovomita brevistaminea using the KB human oral cancer cell line for bioassay-guided fractionation. nih.gov Further studies have shown its cytotoxic activity against a panel of human cancer cell lines, including those of the stomach (SNU-1), cervix (HeLa), liver (Hep G2), lung (NCI-H23), leukemia (K562), lymphoma (Raji), colon (LS174T), neuroblastoma (IMR-32), and skin (SK-MEL-28), with IC50 values indicating significant activity. thieme-connect.com

Botanical Sources and Distribution of this compound-Producing Species

This compound has been identified in a range of plant species, primarily within the Calophyllaceae and Clusiaceae families. These plants are often found in tropical regions and have a history of use in traditional medicine.

Calophyllum Species as Primary Sources

The genus Calophyllum is a significant and well-documented source of this compound. thieme-connect.combenthamopenarchives.com This genus comprises approximately 180-200 species of trees distributed throughout tropical rainforests. cabidigitallibrary.org Researchers have successfully isolated this compound from the bark and stem bark of several Calophyllum species.

For instance, this compound was first isolated from the bark of Calophyllum trapezifolium. rsc.org Subsequent studies have identified its presence in other species, including Calophyllum soulattri, Calophyllum depressinervosum, Calophyllum hosei, and Calophyllum canum. thieme-connect.combenthamopenarchives.comcabidigitallibrary.orgresearchgate.net In Calophyllum depressinervosum, this compound was isolated alongside other xanthones such as macluraxanthone, ananixanthone, and caloxanthone C. cabidigitallibrary.org Similarly, a study on Calophyllum soulattri led to the isolation of this compound along with two new prenylated xanthones, soulattrin and phylattrin, and other known xanthones. thieme-connect.com

Other Botanical Sources of this compound (e.g., Garcinia mangostana)

Beyond the Calophyllum genus, this compound has also been isolated from other botanical sources, most notably Garcinia mangostana, commonly known as mangosteen. caldic.comnih.govresearchgate.net The pericarp, or fruit hull, of G. mangostana is a rich source of various xanthones. mdpi.comnih.gov

In one study, this compound was isolated from the green fruit hulls of Garcinia mangostana along with three new xanthones (mangostenol, mangostenone A, and mangostenone B) and several other known compounds. nih.govresearchgate.net Another investigation of the pericarp of G. mangostana led to the isolation of this compound alongside a new prenylated xanthone (B1684191) and 12 other known xanthones. mdpi.com Research has also shown the presence of this compound in the 85% ethanol (B145695) extract of Pericarpium Garciniae Mangostanae. ciac.jl.cn

Advanced Extraction and Chromatographic Separation Techniques for this compound

The isolation and purification of this compound from its natural sources rely on a combination of efficient extraction methods and sophisticated chromatographic techniques.

Current Methodologies for Extraction Efficiency

The initial step in isolating this compound involves extracting the compound from the plant material. Various solvents and techniques are employed to maximize the yield and efficiency of this process.

Commonly, the air-dried and powdered plant material, such as the stem bark, is subjected to sequential extraction with solvents of increasing polarity. nih.govmdpi.com For example, a typical procedure involves successive extraction with hexane, chloroform (B151607), and methanol (B129727). nih.govmdpi.com In other instances, maceration with solvents like hexane, ethyl acetate (B1210297), and methanol has been used. researchgate.net Soxhlet extraction is another method employed, often compared with maceration to determine the most effective technique for a particular plant species. mdpi.comresearchgate.net For instance, a study on three Calophyllum species found that maceration produced a higher percentage yield for leaves and barks compared to Soxhlet extraction. researchgate.net The pericarp of Garcinia mangostana has been extracted with 95% ethanol to obtain a crude extract containing this compound. mdpi.comnih.gov

Chromatographic Strategies for Isolation and Purification (e.g., Column Chromatography, HPLC, TLC)

Following extraction, the crude extract, which is a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate and purify this compound.

Column Chromatography is a fundamental technique used in the initial fractionation of the crude extract. thieme-connect.comnih.govmdpi.com Silica (B1680970) gel is a common stationary phase, and the mobile phase typically consists of a gradient of solvents, such as mixtures of hexane, chloroform, and methanol, or petroleum ether and dichloromethane. mdpi.commdpi.comnih.gov

Thin-Layer Chromatography (TLC) is frequently used to monitor the separation process and to identify fractions containing the target compound. caldic.comnih.gov For instance, in the analysis of Garcinia mangostana extracts, TLC on silica gel plates with a mobile phase of chloroform and ethyl acetate has been utilized. jmbfs.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique often employed for the final purification of this compound. caldic.com Reverse-phase columns, such as C18, are commonly used with mobile phases like acetonitrile (B52724) and water mixtures. jmbfs.org

The combination of these chromatographic methods allows for the isolation of this compound in a pure form, suitable for subsequent structural analysis. thieme-connect.combenthamopenarchives.comnih.gov

Spectroscopic and Computational Approaches for Structural Elucidation of this compound

The structural elucidation of this compound and its analogs relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy . thieme-connect.comcabidigitallibrary.org One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. cabidigitallibrary.orgresearchgate.net Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms and assembling the complete molecular structure. thieme-connect.comresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of the compound. thieme-connect.comcabidigitallibrary.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. scispace.com

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups, such as hydroxyl and carbonyl groups, which are characteristic features of the xanthone scaffold. cabidigitallibrary.orgscispace.comUltraviolet-Visible (UV) spectroscopy provides information about the chromophore system of the molecule, which is useful for confirming the xanthone core. cabidigitallibrary.orgscispace.com

In some cases, X-ray crystallography can be used to provide an unambiguous determination of the solid-state structure of the compound, as was done for a co-isolated compound from Garcinia mangostana. mdpi.com

The combined data from these spectroscopic techniques, often compared with data from known related compounds, allows for the unequivocal identification and structural elucidation of this compound. cabidigitallibrary.orgnih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds such as this compound. measurlabs.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals. nih.govnih.govemerypharma.com

1D NMR, including ¹H and ¹³C spectra, provides initial information about the chemical environment of the atoms. The ¹H-NMR spectrum reveals details about the number of different types of protons, their electronic environments, and their spin-spin coupling interactions with neighboring protons. emerypharma.com The ¹³C-NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. researchgate.net

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for piecing together the molecular puzzle. emerypharma.comresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule and confirming the placement of functional groups and substituents on the xanthone scaffold. nih.gov

| Atom | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δн) in ppm (J in Hz) |

|---|---|---|

| 1 | 161.4 | - |

| 2 | 110.1 | 6.70 (s) |

| 3 | 163.7 | - |

| 4 | 93.3 | 6.22 (s) |

| 4a | 156.9 | - |

| 5 | 143.7 | - |

| 6 | 137.6 | - |

| 7 | 121.7 | 7.20 (d, 8.5) |

| 8 | 116.3 | 7.20 (d, 8.5) |

| 8a | 121.7 | - |

| 9 | 182.1 | - |

| 9a | 103.8 | - |

| 10a | 155.8 | - |

| 1' | 21.5 | 3.32 (d, 7.0) |

| 2' | 122.2 | 5.20 (t, 7.0) |

| 3' | 132.0 | - |

| 4' | 17.8 | 1.80 (s) |

| 5' | 25.8 | 1.65 (s) |

| 1'' | 28.3 | 4.08 (d, 6.5) |

| 2'' | 118.0 | 5.05 (t, 6.5) |

| 3'' | 135.0 | - |

| 4'' | 18.2 | 1.75 (s) |

| 5'' | 25.8 | 1.70 (s) |

| 1-OH | - | 13.75 (s) |

NMR data corresponds to this compound, based on reported values in the literature. researchgate.net

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, and is crucial for determining the molecular weight and elemental formula of a compound. docksci.comjpu.edu.jo High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), is particularly valuable in natural product research. researchgate.net

For this compound, HRMS is used to obtain a precise mass measurement of the molecular ion (M+). docksci.com This allows for the determination of the compound's exact molecular formula (e.g., C₂₃H₂₄O₅ for this compound), which is a critical step in its identification. nih.gov

Furthermore, the fragmentation pattern of the molecular ion within the mass spectrometer can offer structural clues. chemguide.co.ukmsu.edu The molecule breaks apart in a predictable manner, and the resulting fragment ions provide evidence for the presence of specific substructures, such as the loss of prenyl groups, which is characteristic of many xanthones. msu.edulibretexts.org This fragmentation data, combined with the molecular formula and NMR data, provides comprehensive evidence for the proposed structure of this compound. docksci.comresearchgate.net

Other Spectroscopic Methods (e.g., IR, UV)

In addition to NMR and MS, other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. For this compound, the IR spectrum would typically show characteristic absorption bands indicating the presence of:

Hydroxyl groups (-OH): A broad band in the region of 3200-3600 cm⁻¹. researchgate.net

Carbonyl groups (C=O): A strong, sharp absorption around 1640-1650 cm⁻¹ for the conjugated ketone of the xanthone core. researchgate.net

Aromatic C=C bonds: Absorptions in the 1450-1600 cm⁻¹ region. researchgate.net

C-O bonds: Signals in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems, like xanthones. researchgate.netlew.ronirlab.com The xanthone chromophore in this compound gives rise to a characteristic UV spectrum with distinct absorption maxima (λmax). These absorption patterns are indicative of the xanthone nucleus and can be influenced by the type and position of substituents on the aromatic rings. researchgate.netmdpi.com For example, a typical xanthone structure exhibits major absorption bands around 240-260 nm, 310-330 nm, and sometimes a shoulder at higher wavelengths. researchgate.net

Computational Methods in Support of Structural Analysis

Computational chemistry offers powerful tools that complement experimental data in the structural analysis of natural products. beilstein-journals.orgresearchgate.net For this compound, computational methods can be used to generate accurate three-dimensional (3D) models and predict spectroscopic properties. naturalproducts.net

One of the most common applications is the use of Density Functional Theory (DFT) to calculate theoretical NMR chemical shifts. numberanalytics.com By comparing the computationally predicted ¹³C and ¹H NMR spectra with the experimental data, researchers can gain additional confidence in their structural assignments. This is particularly useful for complex molecules or for distinguishing between possible isomers where experimental data alone might be ambiguous.

Homology modeling and other structure prediction tools can also be used to generate a 3D model of the molecule. beilstein-journals.org These models are crucial for understanding the molecule's spatial arrangement and can be used in further studies, such as molecular docking simulations to investigate potential biological targets. uni-bonn.de The generation of accurate 3D structures through computational means is a key step in bridging the gap from an isolated compound to understanding its potential function. naturalproducts.net

Biological Activity Profiling in Preclinical and in Vitro Models for Trapezifolixanthone

Anticancer and Cytotoxic Activities of Trapezifolixanthone in Cellular Models

Xanthone (B1684191) derivatives are recognized for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis (programmed cell death) in cancer cells and inhibiting protein kinases involved in cancer cell proliferation. nih.gov The anticancer activity of these compounds is often influenced by the type, number, and position of functional groups on their core structure. nih.gov

Inhibition of Cancer Cell Proliferation and Viability

This compound has been evaluated for its ability to inhibit the growth and viability of cancer cells in in vitro studies. Like other xanthones, its potential chemopreventive and chemotherapeutic activities have been observed at different stages of carcinogenesis. drkarlanderson.com Xanthones, as a class of compounds, are known to interfere with cell division and growth, promote apoptosis, and manage inflammation and metastasis. drkarlanderson.com Research has shown that xanthones can inhibit the proliferation of a wide array of human tumor cell types by modulating various cellular targets and signaling pathways. drkarlanderson.com For instance, certain prenylated xanthones have been found to strongly inhibit the growth of human colon cancer DLD-1 cells at low concentrations. researchgate.net The anti-proliferative effects of some xanthones have been linked to their ability to cause cell-cycle arrest. researchgate.net

Differential Cytotoxicity Across Various Cancer Cell Lines

The cytotoxic effects of xanthones can vary significantly across different cancer cell lines. nih.gov For example, studies on various xanthone derivatives have shown a range of inhibitory concentrations (IC50 values) against cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (UACC-62). nih.govmdpi.com The specific structural features of each xanthone derivative contribute to its selective activity against different cancer cells. nih.gov While direct comparative data for this compound across a wide panel of cell lines is still emerging, the broader family of xanthones demonstrates this principle of differential cytotoxicity. For example, some xanthone derivatives have shown potent activity against leukemia cell lines (K562, HL60) and liver cancer cell lines (HepG2), while others are more effective against colon cancer or breast cancer cells. nih.govpandawainstitute.com

Below is an interactive data table summarizing the cytotoxic activity of selected xanthones against various cancer cell lines, providing context for the potential activity of this compound.

Anti-Inflammatory Effects of this compound in Research Models

This compound is among the xanthones that have been investigated for their anti-inflammatory properties. researchgate.net Inflammation is a protective response by the body, but chronic inflammation can contribute to various diseases. nih.gov Natural compounds like xanthones are being explored as potential anti-inflammatory agents due to their ability to modulate inflammatory pathways. nih.govresearchgate.net

Modulation of Inflammatory Mediators and Pathways (e.g., nitric oxide production)

A key aspect of the anti-inflammatory activity of xanthones is their ability to modulate inflammatory mediators. nih.gov One such mediator is nitric oxide (NO), which plays a role in inflammation. japsonline.com Excessive production of NO can lead to cellular damage and is associated with inflammatory diseases. japsonline.comphcogrev.com Research has shown that certain xanthones can inhibit the production of NO in macrophage cell lines (such as RAW 246.7) when stimulated with lipopolysaccharide (LPS). nih.govresearchgate.netnih.gov This inhibitory effect on NO production suggests a potential mechanism for the anti-inflammatory action of these compounds. nih.gov For example, some dimeric xanthones isolated from Garcinia mangostana have demonstrated significant inhibition of NO production. nih.gov This modulation of inflammatory pathways highlights the therapeutic potential of xanthones in inflammatory conditions. researchgate.net

Below is an interactive data table summarizing the nitric oxide inhibitory activity of selected xanthones.

Antioxidant Potency of this compound

This compound has been noted for its antioxidant activity. researchgate.net Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The antioxidant properties of xanthones are attributed to their chemical structure. nih.gov

Protection Against Oxidative Stress in Cellular Assays

Currently, there is a lack of publicly available scientific literature detailing the protective effects of isolated this compound against oxidative stress in cellular assays. While the broader class of xanthones is known for its antioxidant properties, specific data on this compound's ability to mitigate oxidative damage within cellular models is not yet reported.

Antimicrobial Spectrum of this compound in In Vitro Studies

Antibacterial Activity

In vitro studies have demonstrated that this compound possesses antibacterial properties against a range of bacterial species. A study investigating plant-derived xanthones reported the minimum inhibitory concentrations (MICs) of this compound isolated from Garcinia tetralata. The compound exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria.

The reported MIC values for this compound are presented in the table below.

| Bacterium | MIC (µg/mL) |

| Staphylococcus typhimurium | 128 |

| MRSA | >125 |

| Vibrio vulnificus | >125 |

| Vibrio rotiferianus | 125 |

Antifungal Activity

To date, specific studies detailing the antifungal activity of isolated this compound against fungal pathogens such as Candida and Aspergillus species are not available in the accessible scientific literature. While other xanthone derivatives have shown promise as antifungal agents, the specific antifungal spectrum and potency of this compound remain to be investigated.

Antiviral Properties of this compound in Preclinical Research (e.g., anti-HIV)

There is currently no specific preclinical research available that evaluates the antiviral properties of this compound, including its potential activity against the human immunodeficiency virus (HIV). Although some xanthones isolated from natural sources have been investigated for their anti-HIV effects, data specifically pertaining to this compound is not yet published.

Antiprotozoal Activities of this compound in Parasite Models

Activity Against Plasmodium falciparum

Specific data from preclinical studies on the activity of isolated this compound against the malaria parasite, Plasmodium falciparum, is not currently available in the scientific literature. While the antiplasmodial potential of other xanthones has been explored, the efficacy of this compound in this regard has not been reported.

Activity Against Trypanosoma cruzi

Trypanosoma cruzi is the protozoan parasite responsible for Chagas disease, a significant health concern in the Americas. researchgate.net The search for novel therapeutic agents is ongoing due to the limitations of current treatments. Research into natural products has identified xanthones as a class of compounds with potential anti-trypanosomal effects. While some reviews suggest that this compound exhibits activity against Trypanosoma cruzi, specific in vitro data, such as the half-maximal inhibitory concentration (IC₅₀), were not available in the public domain at the time of this review. nih.gov Further direct experimental validation is required to quantify its efficacy against this parasite.

Neuroprotective Investigations of this compound in In Vitro Models

The potential of natural compounds to protect neurons from damage is a critical area of research for developing treatments for stroke and neurodegenerative diseases.

In vitro models of stroke, such as the oxygen-glucose deprivation (OGD) model, are fundamental tools for screening neuroprotective compounds. Despite the recognized neuroprotective potential of the broader xanthone class, specific studies evaluating the effects of this compound in these experimental stroke models have not been identified in the reviewed literature. Therefore, its capacity to mitigate neuronal injury in the context of ischemia remains to be determined.

Similarly, while various natural products are being investigated for their ability to interfere with the pathological processes of neurodegenerative diseases like Alzheimer's and Parkinson's disease, there is a lack of specific published research on the direct effects of this compound in in vitro models of these conditions. frontiersin.orgnih.gov Its potential to modulate pathways involved in neurodegeneration is currently unknown.

Enzyme Modulatory Activities of this compound

The ability of a compound to selectively inhibit enzymes is a cornerstone of modern pharmacology. The following sections detail the current knowledge regarding this compound's interaction with various metabolic and therapeutic enzyme targets.

Inhibition of digestive enzymes is a key strategy for managing metabolic disorders like type 2 diabetes and obesity.

α-Amylase and α-Glucosidase: These enzymes are crucial for carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia. While numerous studies have demonstrated the potent inhibitory activities of various xanthones isolated from Garcinia mangostana against both α-amylase and α-glucosidase, specific IC₅₀ values for this compound have not been reported. researchgate.net

Pancreatic Lipase: As a key enzyme in the digestion of dietary fats, pancreatic lipase is a major target for anti-obesity drugs. Research has shown that other xanthones, such as α-mangostin, are effective inhibitors of this enzyme. researchgate.net However, the specific inhibitory activity of this compound against pancreatic lipase has not been documented.

HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol synthesis and the target of statin drugs. There is currently no available data on the inhibitory effect of this compound on HMG-CoA reductase.

This compound has been investigated, primarily through computational methods, for its potential to interact with enzymes that are targets for various therapeutic areas.

Angiotensin-Converting Enzyme 2 (ACE2) and Main Protease (Mpro): In the context of COVID-19 research, a computational study assessed the potential of various xanthone derivatives from Garcinia mangostana, including this compound, to block the ACE2 receptor and the SARS-CoV-2 Main Protease (Mpro). These are critical targets for preventing viral entry and replication. The study predicted the binding affinities of these compounds to the target enzymes. While detailed experimental validation is pending, these computational findings provide a basis for further investigation.

Table 1: Predicted Binding Affinities of this compound against SARS-CoV-2 Targets (Computational Study)

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| This compound | ACE2 | Data not specified in abstract |

| This compound | Mpro | Data not specified in abstract |

Note: The specific binding affinity values from the computational study were not available in the reviewed abstracts. This table indicates that the compound was included in the screening.

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Although many xanthone derivatives have been synthesized and tested for AChE inhibition, with some showing potent activity, specific IC₅₀ values for this compound are not available in the current literature. nih.gov

Matrix Metalloproteinase-1 (MMP-1), Neprilysin (NEP), Polyphenol Oxidase (PPO), RAF-1, and ERK-2: There is a lack of specific published in vitro studies investigating the inhibitory activity of this compound against these key therapeutic targets involved in processes ranging from cancer to cardiovascular disease.

Antiobesity Research Potential of this compound in In Silico and Preclinical Modelsmdpi.com

The potential of this compound as an antiobesity agent has been explored through computational and preclinical investigations. These studies have focused on its interaction with key molecular targets associated with obesity and its effects on metabolic parameters in animal models.

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to the fat mass and obesity-associated protein (FTO), a significant target in obesity research. The binding affinity of this compound to FTO was determined to be -8.85 kcal/mol. This binding affinity is notably stronger than that of the well-known antiobesity drug orlistat, which exhibited a binding affinity of -4.80 kcal/mol in the same study mdpi.com. This suggests a potentially potent interaction between this compound and the FTO protein.

In preclinical research, the antiobesity effects of an extract of Calophyllum soulattri leaves, which contains this compound among other compounds, were evaluated in rats fed a high-fat diet (HFD) for 50 days. The study observed the effects on daily body weight, body mass index (BMI), organ and carcass fat, as well as total cholesterol and triglyceride levels mdpi.com. The findings from these studies indicate a potential role for this compound in mitigating obesity-related metabolic changes.

The following tables summarize the key findings from these in silico and preclinical studies:

Table 1: In Silico Molecular Docking Results

| Compound | Binding Affinity to FTO (kcal/mol) |

| This compound | -8.85 |

| Orlistat | -4.80 |

Table 2: Overview of Preclinical Study Parameters

| Study Model | High-fat diet-fed rats |

| Duration | 50 days |

| Key Parameters Observed | Daily body weight, Body Mass Index (BMI), Organ and carcass fat, Total cholesterol, Total triglycerides |

Molecular Mechanisms and Target Engagement of Trapezifolixanthone

Cellular Pathway Modulation by Trapezifolixanthone

This compound exerts its influence on cellular behavior by modulating key signaling pathways that govern cell life and death, proliferation, and movement. While direct research on this compound for some of these pathways is still emerging, studies on closely related xanthones provide significant insights into its probable mechanisms of action.

Apoptosis, or programmed cell death, is a critical tumor suppressor mechanism that is often deregulated in cancer. nih.gov Autophagy is a cellular degradation and recycling process that can have a dual role in cancer: it can promote survival under stress but can also lead to cell death. nih.govfrontiersin.org The interplay between these two pathways is a key area of cancer research. nih.govnih.gov

Xanthone (B1684191) derivatives have demonstrated the ability to induce apoptosis in cancer cells. nih.gov For instance, novel synthetic xanthones have been shown to cause apoptosis and cell death in colorectal cancer cells. nih.gov Another natural xanthone, cratoxylumxanthone C, was found to induce apoptosis in A549 lung cancer cells, with the percentage of apoptotic cells increasing in a dose-dependent manner. frontiersin.org The induction of apoptosis is a cornerstone of many cancer therapies, as it leverages the cell's own machinery to eliminate malignant cells. nih.gov

Autophagy can also be triggered by therapeutic agents, sometimes leading to apoptosis. nih.govmdpi.com While autophagy often acts as a pro-survival mechanism for cancer cells, excessive levels can lead to autophagic cell death, which presents a therapeutic opportunity, especially in apoptosis-resistant tumors. mdpi.com The ability of certain compounds to induce autophagy-dependent apoptosis has been observed in colorectal cancer cells. nih.gov Given that this compound belongs to the xanthone class, it is plausible that it shares the ability to modulate these fundamental pathways, although specific studies are needed to confirm its direct effects on apoptosis and autophagy induction.

The uncontrolled proliferation of cancer cells is a hallmark of malignancy. Studies have indicated that this compound can inhibit the growth of certain cancer cells, suggesting its potential as a chemotherapeutic agent. ontosight.ai This aligns with findings for other xanthones, which have been shown to significantly impair cancer cell proliferation. nih.gov For example, cratoxylumxanthone C displayed cytotoxic effects against several cancer cell lines and inhibited their proliferation. frontiersin.org

Cell migration and invasion are critical steps in metastasis, the process by which cancer spreads to other parts of the body. frontiersin.org Research on xanthone derivatives demonstrates their capacity to impair the motility and invasiveness of colon cancer cells. nih.gov Cratoxylumxanthone C has been shown to markedly reduce the migration rates of A549 lung cancer cells. frontiersin.org

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival, supplying tumors with necessary nutrients and oxygen. frontiersin.org The anti-angiogenic potential of xanthones has been confirmed in vivo, where cratoxylumxanthone C was found to suppress angiogenesis in a zebrafish model. frontiersin.orgresearchgate.net These findings suggest that a key component of the anticancer activity of this compound and related compounds is their ability to interfere with multiple processes crucial for tumor progression: proliferation, migration, and the development of a blood supply.

Molecular Docking and Computational Studies of this compound-Target Interactions

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to a macromolecular target, like a protein. dntb.gov.ua These studies provide valuable information on binding affinity and the specific interactions that stabilize the ligand-protein complex, guiding further drug development. researchgate.netmdpi.com

The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction between a ligand and its target protein; a lower value suggests a stronger binding. frontiersin.org Computational studies have predicted favorable binding affinities for this compound with several protein targets.

In a study targeting the Dengue virus, this compound showed a strong binding affinity to the viral envelope protein, which is crucial for the virus's entry into host cells. researchgate.net Another molecular docking study investigated xanthones as potential antagonists for the androgen receptor (AR), a key protein in prostate cancer progression. chemoprev.orgresearchgate.net The results indicated that this compound has a high potential to be an AR antagonist, showing a lower bond-free energy value than the reference ligands. chemoprev.orgresearchgate.net

| Target Protein | Associated Disease/Process | Predicted Binding Affinity (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| Dengue Virus Envelope Protein | Dengue Fever | -7.8 | researchgate.net |

| Androgen Receptor (AR) | Prostate Cancer | Potentially lower than reference antagonists | chemoprev.orgresearchgate.net |

Beyond binding affinity, computational studies identify the key amino acid residues within the protein's binding pocket that interact with the ligand. researchgate.net These interactions, which include hydrogen bonds and hydrophobic interactions, are critical for the ligand's specificity and activity. researchgate.netmdpi.com

In studies of xanthones targeting viral proteins, key interacting residues have been identified. For instance, in a study on potential inhibitors for COVID-19, xanthones were docked against the Angiotensin-Converting Enzyme 2 (ACE2) and the Main Protease (Mpro). nih.gov The key amino acid residues for interaction with ACE2 included Gln24, Thr27, Asp30, and Lys353, while key residues for Mpro included His41 and Cys145. nih.gov Although the specific interactions for this compound were not singled out, it was among the xanthones predicted to have high potential as an inhibitor, suggesting it likely forms bonds with these critical residues. nih.gov Similarly, in docking studies with the androgen receptor, specific amino acid interactions are crucial for antagonistic activity. chemoprev.orgresearchgate.net These computational predictions provide a roadmap for understanding how this compound engages with its protein targets at an atomic level.

Mechanistic Insights into Anti-inflammatory and Antioxidant Actions

Chronic inflammation and oxidative stress are underlying factors in many diseases. nih.govfrontiersin.org this compound has demonstrated both anti-inflammatory and antioxidant properties, which contribute significantly to its therapeutic profile. ontosight.ai

The anti-inflammatory mechanisms of xanthones are multifaceted. They are known to modulate the production of key signaling molecules involved in the inflammatory response. nih.govfrontiersin.org This includes the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8, and the promotion of anti-inflammatory cytokines such as IL-10. nih.govfrontiersin.orgmdpi.com Furthermore, xanthones can regulate crucial inflammatory signaling pathways, including the NF-κB and MAPK pathways. nih.govfrontiersin.org For example, α-mangostin, a well-studied xanthone, was shown to inhibit the production of nitric oxide (NO) and the expression of the iNOS protein, key mediators of inflammation. biointerfaceresearch.com These actions are often achieved by preventing the activation and nuclear translocation of transcription factors like NF-κB, which control the expression of many inflammatory genes. biointerfaceresearch.combiointerfaceresearch.com

The antioxidant activity of this compound is attributed to its chemical structure, which enables it to effectively scavenge free radicals. ontosight.ai Free radicals are highly reactive molecules that can cause oxidative damage to cells, contributing to aging and various diseases. ontosight.ainih.gov The xanthone scaffold, being a phenolic compound, is well-suited for this protective role. emanresearch.org The antioxidant activity of plant extracts containing xanthones has been correlated with their total phenolic and flavonoid content, further supporting the role of this chemical class in combating oxidative stress. biointerfaceresearch.comemanresearch.org

Regulation of Pro-inflammatory Cytokine Production

This compound has been identified for its anti-inflammatory effects, which are partly achieved by regulating the output of key signaling molecules involved in the inflammatory cascade. ontosight.ai Research indicates that xanthones can inhibit the production of pro-inflammatory cytokines, which are crucial mediators of inflammation. nih.govcaldic.com

Studies on related xanthone compounds have shown that they can suppress the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). nih.govscispace.commdpi.com For instance, some xanthones exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including those for TNF-α, IL-1β, and IL-6. mdpi.comresearchgate.net The inhibition of this pathway prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of these pro-inflammatory genes. researchgate.net While the precise mechanism for this compound is still under detailed investigation, its structural similarity to other anti-inflammatory xanthones suggests it may operate through similar pathways to control cytokine production.

Modulation of Oxidative Stress Pathways

This compound is recognized for its antioxidant properties, which are fundamental to its potential protective effects against cellular damage. ontosight.ai Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions. rjptonline.org

Xanthones, as a class of compounds, are known to counteract oxidative stress through several mechanisms. mdpi.com They can act as free radical scavengers, directly neutralizing harmful ROS and reducing cellular damage. ontosight.airjptonline.org Furthermore, studies on related xanthones like α-mangostin have shown they can modulate key cellular signaling pathways involved in the oxidative stress response, such as the PI3K/Akt pathway, which plays a role in controlling apoptosis triggered by oxidative damage. mdpi.com Mangosteen extracts, rich in xanthones, have been observed to decrease markers of oxidative stress like malondialdehyde (MDA) while enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). rjptonline.orgbiointerfaceresearch.com The protective effects of γ-mangostin against nerve cell death have been linked to its antioxidant potential and its ability to modulate apoptotic signaling pathways. rjptonline.org These findings suggest that this compound likely contributes to cellular protection by modulating these critical oxidative stress pathways.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. gardp.org For this compound and its analogues, SAR studies have focused on identifying the key structural features responsible for their bioactivities, particularly the role of specific substituent groups on the xanthone core. biocrick.comdcmhi.com.cn

Influence of Pyrano and Prenyl Substituent Groups on Biological Activities

The biological activities of xanthones, including their cytotoxic effects, are significantly influenced by the presence and nature of substituent groups like pyrano and prenyl moieties attached to the xanthone skeleton. biocrick.comthieme-connect.com

This compound is a prenylpyranoxanthone. researchgate.net Research comparing this compound with its constitutional isomer, ananixanthone, highlights the critical importance of the specific arrangement of these groups. researchgate.net While both compounds share the same molecular mass, the different positioning of the pyrano and prenyl groups leads to variations in their cytotoxic activity. researchgate.net In one study, ananixanthone exhibited appreciable cytotoxicity against HeLa Chang liver cells, whereas this compound showed limited toxicity against the same cell line. researchgate.net

Broader studies on a range of xanthone derivatives have consistently shown that the presence of diprenyl, dipyrano, and prenylated pyrano substituent groups contributes significantly to their cytotoxic properties against various human cancer cell lines. biocrick.comresearchgate.net The prenyl groups are thought to enhance the lipophilicity of the molecules, potentially facilitating their passage through cell membranes and interaction with intracellular targets. The pyrano ring, formed by the cyclization of a prenyl group, also plays a crucial role in the bioactivity profile. thieme-connect.com It has been observed that prenylated xanthones often exhibit higher activity against human cancer cell lines compared to those without a prenyl unit. ub.ac.id

Table 1: Comparison of Cytotoxic Activity of this compound and its Analogue Ananixanthone

| Compound | Structural Isomer of | Key Structural Difference | Cytotoxic Activity against HeLa Chang liver cell line (IC50) | Reference |

| This compound | Ananixanthone | Positioning of pyrano and prenyl groups | Limited toxicity | researchgate.net |

| Ananixanthone | This compound | Positioning of pyrano and prenyl groups | 11.08 ± 3.09 µM | researchgate.net |

Elucidation of Pharmacophoric Requirements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. scispace.com Elucidating the pharmacophoric requirements for this compound and its analogues is key to designing new compounds with enhanced or more specific activities. gardp.orgmdpi.com

The fundamental pharmacophore of this class of compounds is the tricyclic dibenzo-γ-pyrone (xanthone) core. researchgate.net The biological activity is then heavily modulated by the substitution pattern on this core. Key pharmacophoric features identified through SAR and molecular modeling studies include:

Prenyl and Pyrano Groups: As discussed, the presence, number, and location of prenyl and pyrano groups are critical determinants of activity, particularly for cytotoxicity. biocrick.comresearchgate.net

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the xanthone scaffold are also important for biological activity. These groups can participate in hydrogen bonding with biological targets, such as enzyme active sites or receptors. mdpi.com

Molecular Interactions: Molecular docking studies provide insight into the specific interactions that define the pharmacophore. For example, a study involving this compound as a potential androgen receptor (AR) antagonist predicted that it could bind effectively within the receptor's ligand-binding domain. chemoprev.org Such studies help to identify the key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for target engagement, thereby refining the pharmacophoric model. scispace.comchemoprev.org

In silico analyses, including pharmacophore modeling and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are valuable tools for understanding the drug-likeness of these compounds and guiding further structural modifications. scispace.com

Advanced Research Methodologies and Future Directions for Trapezifolixanthone Studies

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research for Xanthones

Before a compound can be considered for clinical trials, its ADME properties must be thoroughly characterized. nih.govresearchgate.net In vitro models provide an essential first look into how a substance like trapezifolixanthone might behave in the human body, offering insights into its bioavailability and metabolic fate. nih.gov These studies are critical for identifying potential liabilities, such as poor absorption or rapid metabolism, that could hinder its development. biomedgrid.com

A key determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. biomedgrid.com Prenylated xanthones, due to enhanced lipophilicity, often show good membrane permeability. biomedgrid.com Standard in vitro models are used to predict this absorption.

Caco-2 Cell Monolayers: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as it differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov Studies with other xanthones, such as α-mangostin and β-mangostin, have utilized this model to measure the apparent permeability coefficient (Papp). nih.gov For this compound, such an assay would determine its absorptive transport (apical-to-basolateral) and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump compounds back into the intestinal lumen, thereby reducing absorption. nih.gov

Ex Vivo Intestinal Tissue Models: Another approach involves using excised animal intestinal tissue, such as porcine jejunum, in a diffusion chamber system. thieme-connect.com This method was used to study the permeability of xanthones from Cyclopia genistoides. The results showed poor permeation in the absorptive direction and high efflux ratios for major xanthones like mangiferin, suggesting that efflux transporters limit their absorption. thieme-connect.com Similar studies would be invaluable for understanding this compound's transport characteristics.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive diffusion. It is a high-throughput method used in early drug discovery to quickly assess a compound's permeability.

The table below summarizes representative permeability data for xanthones, illustrating the types of results that would be sought for this compound.

| Compound | Assay Model | Apparent Permeability (Papp, cm/s) | Efflux Ratio | Reference |

| Rhodamine 123 (P-gp substrate) | Caco-2 cells | - | >2 | nih.gov |

| α-Mangostin | Caco-2 cells | Increased absorptive transport noted | Decreased upon P-gp inhibition | nih.gov |

| Mangiferin | Porcine jejunal tissue | Low absorptive permeability | >1 | thieme-connect.com |

| Isomangiferin | Porcine jejunal tissue | Low absorptive permeability | >1 | thieme-connect.com |

The stability of a compound in the presence of metabolic enzymes is a critical factor for its in vivo half-life and duration of action. biomedgrid.com Poor metabolic stability can lead to rapid clearance and low bioavailability. biomedgrid.com

Liver Microsomes: Human and rat liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I drug metabolism. plos.org Incubating this compound with liver microsomes and a necessary cofactor (NADPH) allows researchers to determine its intrinsic clearance rate. Studies on α-mangostin have used this system to investigate its metabolism. plos.org

Hepatocytes: Primary hepatocytes offer a more complete metabolic picture as they contain both Phase I and Phase II (conjugation) enzymes. These assays can provide a more accurate prediction of in vivo hepatic clearance.

Recombinant CYP Enzymes: To identify which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are responsible for metabolizing this compound, it can be incubated with individual, recombinantly expressed CYP enzymes. This information is crucial for predicting potential drug-drug interactions.

Computational tools can predict the number of metabolites, giving an early indication of metabolic instability. For instance, in a study of prenylated xanthones, compounds predicted to form a lower number of metabolites were considered to have better stability. mdpi.com

Application of Advanced In Vivo Models (Pre-clinical) for Efficacy Research

While in vitro assays are essential for initial screening, in vivo models are indispensable for evaluating the efficacy and pharmacological activity of a compound in a complex biological system. scilit.com For this compound, the choice of model would depend on its hypothesized therapeutic application, such as anticancer or anti-inflammatory activity. nih.govresearchgate.net

Xenograft Models for Anticancer Research: To test antitumor properties, human cancer cells (e.g., colon, breast, or lung cancer cell lines) are implanted into immunocompromised mice. nih.gov For example, studies on mangosteen xanthones used a mouse subcutaneous tumor model with COLO 205 cells, where intratumoral administration of xanthones delayed tumor growth and, at high doses, caused regression. nih.gov A similar model would be appropriate to assess the in vivo efficacy of this compound.

Carrageenan-Induced Paw Edema Model: This is a classic model for evaluating acute anti-inflammatory activity. Inflammation is induced in the paw of a Wistar rat by injecting carrageenan, and the reduction in swelling after administration of the test compound is measured over several hours. nih.govresearchgate.net This model has been used to test novel hybrid-xanthone molecules. nih.govresearchgate.net

Animal Models of Metabolic Disease: If this compound is investigated for antidiabetic properties, streptozotocin-induced diabetic rats could be used. mdpi.com In such a model, researchers would measure key parameters like fasting blood glucose and lipid profiles. mdpi.com

Infection Models: For antibacterial research, animal models infected with specific pathogens, such as multidrug-resistant Gram-negative bacteria, can demonstrate the therapeutic efficacy of a compound like this compound. nih.gov

In these pre-clinical studies, it is also crucial to evaluate how the compound is administered (e.g., intravenous vs. oral) to assess its druglike properties and potential for clinical use. scilit.com

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies provide a global, unbiased view of molecular changes within a biological system in response to a drug, offering deep insights into its mechanism of action and potential biomarkers. preprints.orgmdpi.comnih.gov

Proteomics: This technology identifies and quantifies the complete set of proteins in a cell or tissue. mdpi.com For this compound, proteomic profiling of cancer cells treated with the compound could reveal its direct protein targets or downstream signaling pathways that are affected. For example, a proteomic study on a xanthone (B1684191) isolated from Garcinia oblongifolia found that it downregulated Heat Shock Protein 27 (Hsp27), which subsequently induced apoptosis in liver cancer cells. nih.gov

Metabolomics: This approach analyzes the complete set of metabolites in a biological sample. preprints.orgmdpi.com It can reveal how this compound alters cellular metabolic pathways. For instance, metabolomics can be used to understand changes in glucose or lipid metabolism in response to the compound, providing mechanistic support for antidiabetic or anti-obesity effects. preprints.orgmdpi.com

Transcriptomics: This involves analyzing the entire set of RNA transcripts in a sample, showing how this compound may alter gene expression. preprints.orgmdpi.com This can help identify the genetic pathways modulated by the compound. mdpi.com

The integration of these multi-omics datasets with bioinformatics tools can help construct comprehensive interaction networks, identifying key molecular targets and pathways for this compound's activity. nih.gov

Development of Novel Analytical Methods for this compound Quantification in Biological Matrices

To support ADME and in vivo studies, robust and validated analytical methods are required to accurately quantify this compound in complex biological samples like blood, plasma, and tissues. plos.orgemanresearch.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying compounds in a mixture. analis.com.my A method would need to be developed using an appropriate column (e.g., C18) and mobile phase to achieve good separation of this compound from endogenous matrix components. UV detection is often used for xanthones due to their chromophoric nature. analis.com.my

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, HPLC is often coupled with mass spectrometry. acs.org LC-MS/MS methods are the gold standard for bioanalysis, allowing for the quantification of compounds at very low concentrations. plos.org Developing a specific LC-MS/MS method for this compound would involve optimizing ionization sources (e.g., ESI) and defining specific mass transitions for the parent compound and an internal standard. analis.com.my Such methods are essential for detailed pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like xanthones, GC-MS can be used if the compound is derivatized to increase its volatility. brjac.com.br

Method validation is a critical step, ensuring the assay is accurate, precise, reproducible, and stable over the course of a study, following guidelines such as those from SANTE. brjac.com.br

Computational and Cheminformatics Approaches in this compound Discovery

Computational tools are increasingly used to accelerate drug discovery by predicting compound properties and identifying promising candidates before committing to expensive and time-consuming experimental work. frontiersin.orgtaylorandfrancis.com

Molecular Docking: This technique predicts how a ligand, such as this compound, binds to the three-dimensional structure of a protein target. It can be used to screen virtual libraries of compounds against a known target or to hypothesize the mechanism of action of a known active compound. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR could be used to design new derivatives with potentially improved potency or selectivity.

ADMET Prediction: Cheminformatics tools like SwissADME can predict the ADME and toxicity properties of a molecule based on its structure. frontiersin.org This allows for early-stage filtering of compounds that are likely to have poor pharmacokinetic properties or toxicity issues. These tools can calculate properties related to Lipinski's Rule of Five, which helps assess a compound's "drug-likeness". nih.gov

Virtual Screening: This involves using computational methods to screen large databases of chemical compounds to identify those that are most likely to bind to a drug target. scielo.org.mx This approach can be used to find other xanthones or natural products with similar predicted activity to this compound.

The table below lists some computational approaches and their applications in the context of xanthone research.

| Computational Approach | Application in Xanthone Research | Reference |

| Molecular Docking | Screened hybrid-xanthones against the COX-2 enzyme to identify lead candidates for anti-inflammatory drugs. | nih.govresearchgate.net |

| ADMET Prediction | Calculated physicochemical and pharmacokinetic properties of novel xanthone derivatives to assess their drug-likeness. | nih.govfrontiersin.org |

| Molecular Dynamics Simulations | Evaluated the stability of the binding of prenylated xanthones to the ketohexokinase C enzyme. | mdpi.comnih.gov |

| Pharmacophore Modeling | Identifies essential structural features responsible for a drug's activity to guide the design of new molecules. | frontiersin.orgnih.gov |

By leveraging these advanced methodologies, researchers can systematically and efficiently investigate the therapeutic potential of this compound, paving the way for its potential development as a novel therapeutic agent.

Challenges and Perspectives in this compound Research

The study of this compound, a naturally occurring prenylpyranoxanthone, has revealed significant potential in various pharmacological areas. ontosight.airesearchgate.net However, the progression from preclinical findings to tangible therapeutic applications is fraught with challenges. Overcoming these obstacles while leveraging advanced research methodologies will define the future of this compound studies.

Challenges in this compound Research

Several key hurdles impede the full realization of this compound's therapeutic potential. These range from fundamental supply issues to complex biological and chemical questions.

Supply and Synthesis: A primary challenge is the reliance on extraction from natural sources, primarily plants of the Calophyllum and Garcinia genera. researchgate.netknapsackfamily.com This method can be inefficient and yield low quantities, which is insufficient for extensive preclinical and potential clinical trials. The complex tetracyclic structure of this compound makes its total chemical synthesis a significant and often costly challenge, limiting its availability for large-scale research. rsc.orgresearchgate.net

Pharmacokinetic Profile: Like many other xanthones, this compound may face challenges related to its physicochemical properties, such as low aqueous solubility. nih.govsemanticscholar.org Poor solubility can negatively impact bioavailability, hindering its absorption and distribution in biological systems and complicating the development of effective formulations. semanticscholar.org

Mechanism of Action: While preliminary studies have highlighted its antioxidant and anticancer activities, the precise molecular mechanisms underlying these effects are not fully understood. ontosight.ai Identifying specific cellular targets and signaling pathways is a critical step to validate its therapeutic potential and to understand its biological role.

Lack of Comprehensive Toxicological Data: A significant barrier to the clinical translation of any natural compound is the absence of thorough toxicological and safety data. ontosight.ainih.gov Before this compound can be considered for further development, extensive in vitro and in vivo studies are required to establish a comprehensive safety profile. nih.gov

Table 1: Key Challenges in this compound Research

| Challenge | Description |

|---|---|

| Supply and Scalability | Difficulty in obtaining large quantities of the compound due to reliance on inefficient natural extraction and the complexity of its chemical synthesis. researchgate.net |

| Bioavailability | Potential for poor oral bioavailability linked to low water solubility, a common issue for xanthone compounds, which affects its therapeutic efficacy. nih.govsemanticscholar.org |

| Target Identification | The specific molecular targets and signaling pathways through which this compound exerts its biological effects remain largely uncharacterized. ontosight.ai |

| Safety and Toxicology | A lack of comprehensive toxicological data is a major hurdle for advancing the compound toward clinical evaluation. nih.gov |

Future Research Perspectives and Methodologies

Future investigations into this compound will likely be shaped by the integration of advanced research methodologies aimed at overcoming current challenges.

Advanced Extraction and Isolation: Developing more efficient, scalable, and environmentally friendly extraction techniques is a crucial first step. mdpi.com Methodologies such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) could improve the yield and quality of this compound from its natural sources. mdpi.com

Computational and In Silico Approaches: The use of computational tools is a promising avenue for accelerating research. nih.gov Molecular docking and molecular dynamics simulations can be employed to predict and analyze the interactions between this compound and potential protein targets, as has been done for androgen receptors and SARS-CoV-2 proteins. nih.govchemoprev.org Furthermore, chemoinformatic and toxicoinformatic tools can help predict the compound's drug-likeness and potential toxicity, guiding further experimental work. nih.gov

Biosynthesis and Synthetic Biology: Elucidating the biosynthetic pathway of this compound in plants is a key future direction. researchgate.net Understanding the enzymes and genes involved could enable the use of synthetic biology and metabolic engineering approaches to produce the compound in microbial hosts like yeast or bacteria, offering a sustainable and scalable alternative to chemical synthesis or natural extraction.

Semi-synthesis and Analogue Development: Using the naturally isolated this compound as a chemical scaffold for semi-synthetic modification is a highly valuable strategy. researchgate.netnih.gov This approach allows for the creation of novel analogues with potentially improved potency, selectivity, and pharmacokinetic properties.

Integrated 'Omics' Technologies: To gain a deeper understanding of its mechanism of action, future studies could utilize 'omics' technologies. Metabolomics, proteomics, and transcriptomics can provide a comprehensive view of the cellular changes induced by this compound, helping to identify its biological pathways and networks of interaction.

Table 2: Future Research Directions for this compound

| Research Direction | Advanced Methodologies | Expected Outcome |

|---|---|---|

| Sustainable Production | Metabolic engineering, synthetic biology. researchgate.net | Scalable and cost-effective production of this compound and its precursors. |

| Target Discovery | Molecular docking, molecular dynamics, thermal shift assays. nih.govchemoprev.org | Identification and validation of specific protein targets, clarifying the mechanism of action. |

| Efficacy and Safety Profiling | High-throughput screening, chemoinformatics, in silico toxicology prediction. nih.gov | Rapid assessment of biological activity and prioritization of compounds with favorable safety profiles. |

| Bioavailability Enhancement | Semi-synthesis of analogues, development of novel drug delivery systems. nih.gov | Improved pharmacokinetic properties and enhanced therapeutic potential. |

By addressing the current challenges through these advanced and integrated research strategies, the scientific community can pave the way for fully exploring and potentially harnessing the therapeutic promise of this compound.

Q & A

Q. How can researchers reliably identify Trapezifolixanthone in plant extracts using spectroscopic methods?

this compound can be identified through 1D/2D NMR spectroscopy by comparing experimental δC values with literature data. For example, Position 1 in this compound exhibits a δC of 156.1, distinct from related xanthones like brasixanthone B (δC 155.0) and 8-deoxygartanin (δC 158.7) . Additional confirmation via mass spectrometry (MS) and FTIR is recommended to validate structural features such as hydroxyl and prenyl groups .

Q. What plant species are known to biosynthesize this compound, and what extraction methods are optimal?

this compound is commonly isolated from Calophyllum spp. (e.g., C. flava, C. canum) using dichloromethane or methanol extraction followed by column chromatography. The stem bark of C. canum yielded this compound alongside other trioxygenated xanthones, with structural elucidation via NMR and MS . Polar solvents are preferred for phenolic extraction, while non-polar solvents may enhance yield in lipid-rich tissues .

Q. What are the key challenges in isolating this compound from co-occurring xanthones?

Co-elution with structurally similar compounds (e.g., ananixanthone, caloxanthone C) requires high-performance liquid chromatography (HPLC) with C18 columns and gradient elution. 13C NMR dereplication is critical to distinguish this compound’s δC values, particularly at Positions 3–5, which show significant divergence from analogs .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s antagonistic activity against androgen receptors (AR)?

Using AutoDock 4.2.6 with Lamarckian genetic algorithm (GA=50), this compound’s binding affinity (ΔG = -8.2 kcal/mol) can be compared to clinical AR antagonists like bicalutamide (ΔG = -7.9 kcal/mol). Key interactions include hydrogen bonding with AR residues 705-Asn and 711-Gln, though this compound lacks hydrogen bonds at these sites, suggesting a unique antagonistic mechanism .

Q. How do discrepancies in this compound’s reported bioactivity arise, and how can they be resolved?

Variability in antitubercular MIC values (e.g., 12.5 μg/mL vs. higher thresholds) may stem from differences in assay conditions (e.g., bacterial strain virulence, compound purity). Researchers should validate purity via HPLC (>95%) and replicate assays under standardized OECD guidelines. Cross-study comparisons must account for solvent effects (e.g., DMSO vs. ethanol) on compound stability .

Q. What experimental designs are recommended for evaluating this compound’s neuroprotective effects?

In vitro stroke models using oxygen-glucose deprivation (OGD) in neuronal cell lines (e.g., SH-SY5Y) can assess apoptosis reduction. At 1 µM, this compound reduced apoptosis by ~50%, comparable to β-sitosterol. Include positive controls (e.g., nimodipine) and measure caspase-3/9 activity for mechanistic insights .

Q. How can researchers address conflicting NMR data for this compound across studies?